molecular formula C4H7ClN2O B1463851 (1H-Pyrazol-3-yl)methanol hydrochloride CAS No. 270920-41-7

(1H-Pyrazol-3-yl)methanol hydrochloride

Cat. No. B1463851
M. Wt: 134.56 g/mol
InChI Key: ZCOFBLSFEWZGMR-UHFFFAOYSA-N
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Description

“(1H-Pyrazol-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H7ClN2O and a molecular weight of 134.57 .


Molecular Structure Analysis

The molecular structure of “(1H-Pyrazol-3-yl)methanol hydrochloride” consists of a pyrazole ring attached to a methanol group. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms .

Scientific Research Applications

  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

  • Synthesis and Therapeutic Potential of Imidazole Containing Compounds : Imidazole containing compounds have shown therapeutic potential . Although this doesn’t directly relate to “(1H-Pyrazol-3-yl)methanol hydrochloride”, it’s an example of how similar heterocyclic compounds can have diverse applications.

  • Antileishmanial and Antimalarial Evaluation : Some compounds have shown potent in vitro antipromastigote activity, which could be relevant in the context of antileishmanial and antimalarial drug development .

  • Synthesis Strategies of Pyrazole Scaffold : The synthesis of pyrazole derivatives involves various strategies, including the cyclocondensation of acetylenic ketones .

  • Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

  • Synthesis and Therapeutic Potential of Imidazole Containing Compounds : Imidazole containing compounds have shown therapeutic potential . Although this doesn’t directly relate to “(1H-Pyrazol-3-yl)methanol hydrochloride”, it’s an example of how similar heterocyclic compounds can have diverse applications.

  • Antileishmanial and Antimalarial Evaluation : Some compounds have shown potent in vitro antipromastigote activity, which could be relevant in the context of antileishmanial and antimalarial drug development .

  • Synthesis Strategies of Pyrazole Scaffold : The synthesis of pyrazole derivatives involves various strategies, including the cyclocondensation of acetylenic ketones .

Safety And Hazards

“(1H-Pyrazol-3-yl)methanol hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1H-pyrazol-5-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c7-3-4-1-2-5-6-4;/h1-2,7H,3H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOFBLSFEWZGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681074
Record name (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrazol-3-yl)methanol hydrochloride

CAS RN

270920-41-7
Record name (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrazol-3-yl)methanol hydrochloride
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